4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline, benzothiazole, and benzohydrazide moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and benzothiazole intermediates, followed by their coupling through sulfonylation and hydrazide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole
- 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[(3R,6aS,8S,10aS)-1-(4-fluorobenzyl)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]ethanone
Uniqueness
What sets 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide apart from similar compounds is its unique combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S2/c29-23(26-27-24-25-19-11-20-21(33-14-32-20)12-22(19)34-24)16-5-7-18(8-6-16)35(30,31)28-10-9-15-3-1-2-4-17(15)13-28/h1-8,11-12H,9-10,13-14H2,(H,25,27)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEOYZKMPXGAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=CC6=C(C=C5S4)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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